(3R)-3-(4-fluorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid
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Overview
Description
(3R)-3-(4-fluorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid is a synthetic organic compound characterized by the presence of a fluorophenyl group and a trifluoroacetamido group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(4-fluorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and 2,2,2-trifluoroacetamide.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 4-fluorobenzaldehyde and 2,2,2-trifluoroacetamide under acidic or basic conditions.
Reduction and Protection: The intermediate is then subjected to reduction using a suitable reducing agent like sodium borohydride, followed by protection of the amine group to prevent unwanted side reactions.
Coupling Reaction: The protected intermediate undergoes a coupling reaction with a suitable propanoic acid derivative, such as ethyl 3-bromopropanoate, in the presence of a base like potassium carbonate.
Deprotection and Purification: The final step involves deprotection of the amine group and purification of the product using techniques like column chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-(4-fluorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3R)-3-(4-fluorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of advanced materials with unique properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of (3R)-3-(4-fluorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid involves its interaction with specific molecular targets. The fluorophenyl and trifluoroacetamido groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-(4-chlorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid
- (3R)-3-(4-bromophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid
- (3R)-3-(4-methylphenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid
Uniqueness
(3R)-3-(4-fluorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior compared to similar compounds with different substituents.
Properties
Molecular Formula |
C11H9F4NO3 |
---|---|
Molecular Weight |
279.19 g/mol |
IUPAC Name |
(3R)-3-(4-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
InChI |
InChI=1S/C11H9F4NO3/c12-7-3-1-6(2-4-7)8(5-9(17)18)16-10(19)11(13,14)15/h1-4,8H,5H2,(H,16,19)(H,17,18)/t8-/m1/s1 |
InChI Key |
NPQRPZRZZQVZIJ-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CC(=O)O)NC(=O)C(F)(F)F)F |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)NC(=O)C(F)(F)F)F |
Origin of Product |
United States |
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